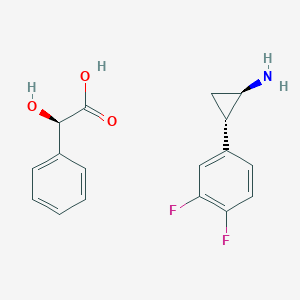

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (R)-2-hydroxy-2-phenylacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine ®-2-hydroxy-2-phenylacetate is a compound with significant pharmaceutical potential. It is known for its role as an intermediate in the synthesis of various pharmacologically active agents, particularly those targeting cardiovascular conditions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine ®-2-hydroxy-2-phenylacetate typically involves the following steps:

Preparation of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine: This step involves the reduction of trans-(1R,2S)-2-(3,4-difluorophenyl)-1-nitrocyclopropane using zinc dust in methanolic hydrochloric acid at low temperatures (-5 to 0°C).

Formation of ®-2-hydroxy-2-phenylacetate: The resulting residue is dissolved in dichloromethane and cooled.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.

Análisis De Reacciones Químicas

Types of Reactions

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine ®-2-hydroxy-2-phenylacetate undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agents used.

Reduction: Reduction reactions can modify the functional groups, leading to different pharmacologically active compounds.

Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, introducing various substituents that can alter the compound’s properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Zinc dust in methanolic hydrochloric acid is used for reduction.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products Formed

Aplicaciones Científicas De Investigación

Antiplatelet Activity

The primary application of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine is as an intermediate in the synthesis of Ticagrelor, a potent antiplatelet agent used to prevent thrombotic events in patients with acute coronary syndrome or myocardial infarction. Ticagrelor acts as a reversible P2Y12 receptor antagonist, inhibiting platelet aggregation effectively .

Therapeutic Development

Research indicates that derivatives of this compound may be explored for developing new antithrombotic agents that offer improved efficacy and safety profiles compared to existing medications. The ability to modify the cyclopropanamine structure allows for the synthesis of various analogs that can be tested for enhanced pharmacological properties .

Case Study 1: Synthesis of Ticagrelor

A notable study outlined the synthetic pathway for (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine as a precursor to Ticagrelor. The synthesis involved several steps including the formation of the cyclopropane ring and subsequent functionalization to introduce the difluorophenyl group. The final product demonstrated significant antiplatelet activity in preclinical models .

| Step | Description |

|---|---|

| 1 | Formation of cyclopropane from precursor amines |

| 2 | Introduction of difluorophenyl group via electrophilic substitution |

| 3 | Hydrolysis to yield (R)-2-hydroxy-2-phenylacetate derivative |

| 4 | Purification and characterization using NMR and MS techniques |

Case Study 2: Cardiovascular Efficacy

Another study investigated the cardiovascular efficacy of Ticagrelor derived from (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine in patients with coronary artery disease. The results indicated that Ticagrelor significantly reduced the incidence of major adverse cardiovascular events compared to clopidogrel, highlighting the clinical relevance of this compound .

Mecanismo De Acción

The mechanism of action of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine ®-2-hydroxy-2-phenylacetate involves its interaction with specific molecular targets:

Molecular Targets: The compound targets enzymes involved in cardiovascular functions, such as P2Y12 receptors.

Pathways Involved: It inhibits platelet aggregation by blocking the P2Y12 receptor pathway, preventing thrombotic events in patients with acute coronary syndrome.

Comparación Con Compuestos Similares

Similar Compounds

- (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride

- (1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine

Uniqueness

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine ®-2-hydroxy-2-phenylacetate is unique due to its specific stereochemistry and its role as an intermediate in the synthesis of potent cardiovascular drugs. Its ability to inhibit platelet aggregation distinguishes it from other similar compounds .

Actividad Biológica

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (R)-2-hydroxy-2-phenylacetate, commonly referred to as a Ticagrelor-related compound, plays a significant role in pharmacology as an intermediate in the synthesis of reversible P2Y12 receptor antagonists. These antagonists are critical in the prevention of thrombotic events, particularly in patients with acute coronary syndrome and myocardial infarction. This article delves into the biological activity of this compound, supported by relevant data tables and research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 376608-71-8 |

| Molecular Formula | C₁₇H₁₇F₂N₃O₃ |

| Molecular Weight | 321.32 g/mol |

| Appearance | White to off-white powder |

| Boiling Point | Not available |

The primary biological activity of this compound is attributed to its function as a P2Y12 receptor antagonist. This mechanism inhibits platelet aggregation, which is crucial in preventing thrombus formation in various cardiovascular conditions. Ticagrelor, which is derived from this compound, has been shown to significantly reduce the risk of heart attacks and strokes by preventing platelet activation through competitive inhibition at the P2Y12 receptor site .

Pharmacological Applications

- Thrombotic Event Prevention : The compound is primarily utilized in the formulation of drugs aimed at preventing thrombotic events such as myocardial infarction and stroke .

- Acute Coronary Syndrome Treatment : It is indicated for managing acute coronary syndromes, enhancing patient outcomes by reducing the incidence of adverse cardiovascular events .

Research Findings and Case Studies

Several studies have highlighted the efficacy and safety profile of Ticagrelor and its intermediates:

- A clinical trial demonstrated that Ticagrelor significantly reduced the rate of cardiovascular death, myocardial infarction, and stroke compared to clopidogrel in patients with acute coronary syndromes .

- A pharmacokinetic study indicated that the absorption and bioavailability of Ticagrelor are influenced by its structural analogs, including this compound .

Comparative Analysis

To understand the biological activity better, a comparison with other P2Y12 antagonists is presented below:

| Compound | Mechanism | Indication | Efficacy |

|---|---|---|---|

| Ticagrelor | P2Y12 antagonist | Acute coronary syndrome | Superior to clopidogrel |

| Clopidogrel | P2Y12 antagonist | Thrombotic event prevention | Less effective than Ticagrelor |

| Prasugrel | P2Y12 antagonist | Acute coronary syndrome | Similar efficacy to Ticagrelor |

Propiedades

Número CAS |

376608-71-8 |

|---|---|

Fórmula molecular |

C17H17F2NO3 |

Peso molecular |

321.32 g/mol |

Nombre IUPAC |

[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]azanium;(2R)-2-hydroxy-2-phenylacetate |

InChI |

InChI=1S/C9H9F2N.C8H8O3/c10-7-2-1-5(3-8(7)11)6-4-9(6)12;9-7(8(10)11)6-4-2-1-3-5-6/h1-3,6,9H,4,12H2;1-5,7,9H,(H,10,11)/t6-,9+;7-/m01/s1 |

Clave InChI |

GUESUQPLVFMJIT-KLTOLQSASA-N |

SMILES |

C1C(C1N)C2=CC(=C(C=C2)F)F.C1=CC=C(C=C1)C(C(=O)O)O |

SMILES isomérico |

C1[C@H]([C@@H]1[NH3+])C2=CC(=C(C=C2)F)F.C1=CC=C(C=C1)[C@H](C(=O)[O-])O |

SMILES canónico |

C1C(C1[NH3+])C2=CC(=C(C=C2)F)F.C1=CC=C(C=C1)C(C(=O)[O-])O |

Pictogramas |

Irritant |

Sinónimos |

(αR)-α-Hydroxybenzeneacetic Acid compd. with (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.